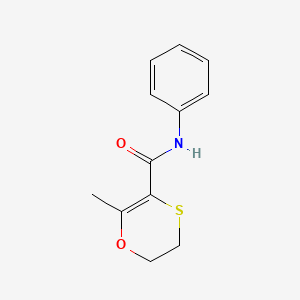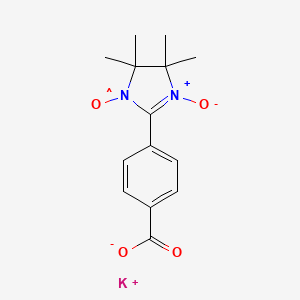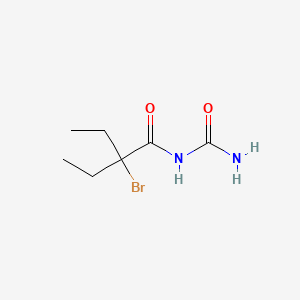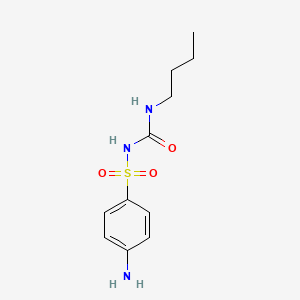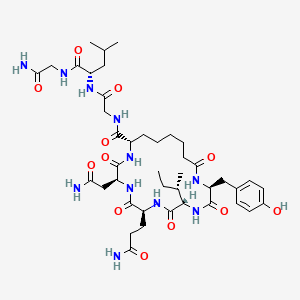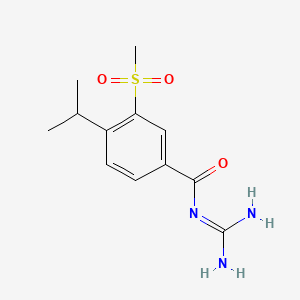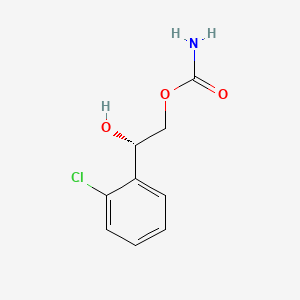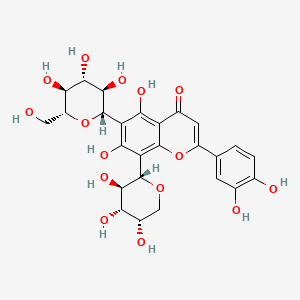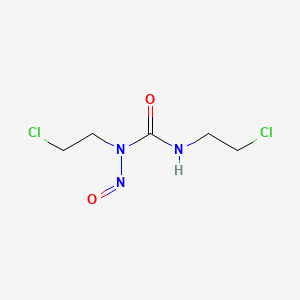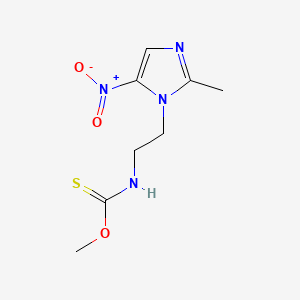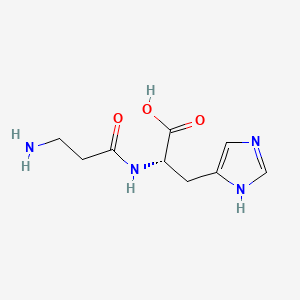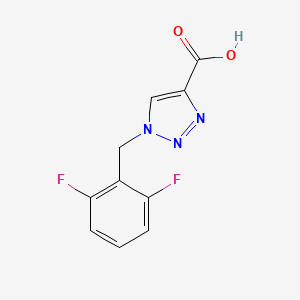
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which are known for their unique chemical properties and wide range of applications in various fields. This compound is particularly notable for its potential use in medicinal chemistry, where it has been investigated for its biological activities and therapeutic potential.
準備方法
The synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step processThis reaction is highly efficient and regioselective, making it a popular choice for synthesizing 1,2,3-triazoles .
In an industrial setting, the synthesis can be scaled up using continuous flow conditions, which offer advantages such as improved safety, better control over reaction parameters, and higher yields. For example, a practical flow synthesis method using copper-on-charcoal as a heterogeneous catalyst has been developed to produce a variety of substituted 1,2,3-triazoles .
化学反応の分析
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the benzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of specific molecular targets and pathways. For instance, in the context of its use as an intermediate in the synthesis of rufinamide, the compound is thought to modulate the activity of sodium channels, prolonging their inactive state and thereby reducing neuronal excitability .
類似化合物との比較
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but has an amide group instead of a carboxylic acid group.
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its chemical behavior and biological activity.
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHWTKDQYKYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168080 | |
| Record name | CGP-47292 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-11-8 | |
| Record name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166196-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGP-47292 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-47292 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-47292 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid synthesized?
A: This compound is synthesized through a multi-step process. First, 2,6-difluorobenzylhalide (where the halogen can be chlorine, bromine, or iodine) reacts with azide to form 2-(azidomethyl)-1,3-difluorobenzene. This intermediate then reacts with methyl propiolate to produce this compound. []
Q2: Why is understanding the metabolism of Rufinamide important?
A: Understanding Rufinamide's metabolic pathway is crucial for assessing potential drug-drug interactions. Research indicates that human carboxylesterase 1 (hCE1) plays a primary role in Rufinamide hydrolysis. [] This finding is significant as co-administration with drugs that inhibit hCE1 could lead to increased Rufinamide levels in the body.
Q3: Can you explain the interaction between Rufinamide and Valproate?
A: Studies show that Valproate, another antiepileptic drug, and its metabolite Valproyl-CoA, inhibit hCE1 activity. [] This inhibition can reduce the hydrolysis of Rufinamide, potentially leading to elevated Rufinamide levels and altered therapeutic effects when the drugs are co-administered.
Q4: Does the hydrolysis product of Rufinamide, CGP 47292, interact with carboxylesterases?
A: Interestingly, research indicates that CGP 47292, the product of Rufinamide hydrolysis, does not significantly inhibit carboxylesterases. [] This suggests that CGP 47292 is unlikely to contribute to drug-drug interactions involving carboxylesterase activity.
Q5: Does the glucuronide form of CGP 47292 interact with human carboxylesterases?
A: Research indicates that CGP 47292-β-d-glucuronide, the glucuronide form of the Rufinamide hydrolysis product, does not significantly inhibit human carboxylesterases 1 (hCES1) and 2 (hCES2). [, ] This suggests that CGP 47292-β-d-glucuronide is unlikely to contribute to drug-drug interactions involving these enzymes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

